4-fluoro-2-[5,5,5-trifluoro-4-hydroxy-2-methyl-4-(1H-pyrrolo[2,3-c]pyridin-2-ylmethyl)pentan-2-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-2-[5,5,5-trifluoro-4-hydroxy-2-methyl-4-(1H-pyrrolo[2,3-c]pyridin-2-ylmethyl)pentan-2-yl]phenol is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms, a hydroxyl group, and a pyrrolo[2,3-c]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-[5,5,5-trifluoro-4-hydroxy-2-methyl-4-(1H-pyrrolo[2,3-c]pyridin-2-ylmethyl)pentan-2-yl]phenol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrrolo[2,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[2,3-c]pyridine ring system.
Introduction of the Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, which introduce fluorine atoms at specific positions on the molecule.
Hydroxylation and Alkylation: The hydroxyl group and the alkyl side chain are introduced through reactions such as hydroboration-oxidation or Grignard reactions, followed by appropriate functional group transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-2-[5,5,5-trifluoro-4-hydroxy-2-methyl-4-(1H-pyrrolo[2,3-c]pyridin-2-ylmethyl)pentan-2-yl]phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to form corresponding alcohols or amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could produce various alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, 4-fluoro-2-[5,5,5-trifluoro-4-hydroxy-2-methyl-4-(1H-pyrrolo[2,3-c]pyridin-2-ylmethyl)pentan-2-yl]phenol is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its unique structure may interact with specific enzymes or receptors, making it a candidate for the development of new pharmaceuticals.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its fluorinated structure may impart desirable characteristics to polymers or other materials.
Mechanism of Action
The mechanism of action of 4-fluoro-2-[5,5,5-trifluoro-4-hydroxy-2-methyl-4-(1H-pyrrolo[2,3-c]pyridin-2-ylmethyl)pentan-2-yl]phenol involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms and hydroxyl group can form hydrogen bonds or electrostatic interactions with these targets, modulating their activity. The pyrrolo[2,3-c]pyridine moiety may also play a role in binding to specific sites on proteins or nucleic acids, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-2-hydroxyphenol: A simpler analog with fewer fluorine atoms and no pyrrolo[2,3-c]pyridine moiety.
5,5,5-trifluoro-4-hydroxy-2-methylpentan-2-ylphenol: Lacks the pyrrolo[2,3-c]pyridine ring but retains the trifluoromethyl and hydroxyl groups.
2-methyl-4-(1H-pyrrolo[2,3-c]pyridin-2-ylmethyl)phenol: Contains the pyrrolo[2,3-c]pyridine moiety but lacks the fluorine atoms.
Uniqueness
The uniqueness of 4-fluoro-2-[5,5,5-trifluoro-4-hydroxy-2-methyl-4-(1H-pyrrolo[2,3-c]pyridin-2-ylmethyl)pentan-2-yl]phenol lies in its combination of multiple fluorine atoms, a hydroxyl group, and a pyrrolo[2,3-c]pyridine moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-fluoro-2-[5,5,5-trifluoro-4-hydroxy-2-methyl-4-(1H-pyrrolo[2,3-c]pyridin-2-ylmethyl)pentan-2-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F4N2O2/c1-18(2,15-8-13(21)3-4-17(15)27)11-19(28,20(22,23)24)9-14-7-12-5-6-25-10-16(12)26-14/h3-8,10,26-28H,9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUAWXPBHXKZGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(CC1=CC2=C(N1)C=NC=C2)(C(F)(F)F)O)C3=C(C=CC(=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.